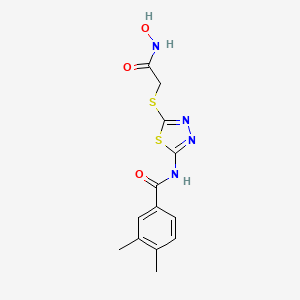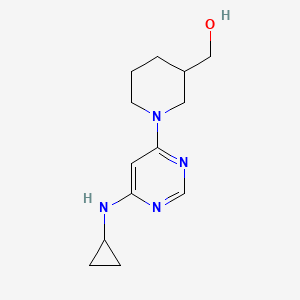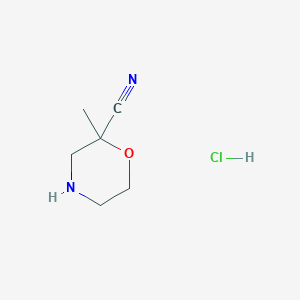
N-(5-((2-(hidroxilamino)-2-oxoethyl)tio)-1,3,4-tiadiazol-2-il)-3,4-dimetilbenzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide is a useful research compound. Its molecular formula is C13H14N4O3S2 and its molecular weight is 338.4. The purity is usually 95%.
BenchChem offers high-quality N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Química Medicinal y Desarrollo de Fármacos
Los derivados del tiofeno han captado la atención de los químicos medicinales debido a su potencial como compuestos biológicamente activos. El compuesto en cuestión puede servir como un andamiaje para el diseño de nuevos fármacos. Algunas aplicaciones específicas incluyen:
- Propiedades Anticancerígenas: Las moléculas que contienen tiofeno han demostrado actividad anticancerígena. Los investigadores exploran modificaciones de esta estructura central para desarrollar terapias dirigidas contra las células cancerosas .
Bloques de Construcción Quirales
La parte quiral del compuesto, (S)-α-Metil-1,3-benzodioxol-5-etanol, es esencial para sintetizar fármacos específicos. Por ejemplo, sirve como un bloque de construcción en la síntesis de talampanel, un antagonista no competitivo del receptor de ácido α-amino-3-hidroxi-5-metil-4-isoxazolpropiónico (AMPA) utilizado en el tratamiento de la epilepsia .
Estrategias Sintéticas
Diversos métodos sintéticos, como las reacciones de Gewald, Paal–Knorr, Fiesselmann y Hinsberg, permiten acceder a los derivados del tiofeno. Estas reacciones permiten la creación de diversas arquitecturas moleculares basadas en el núcleo del tiofeno .
En resumen, N-(5-((2-(hidroxilamino)-2-oxoethyl)tio)-1,3,4-tiadiazol-2-il)-3,4-dimetilbenzamida tiene un gran potencial en la química medicinal, la ciencia de los materiales y la electrónica orgánica. Sus aplicaciones multifacéticas la convierten en un área de investigación apasionante para los científicos de todo el mundo. 🌟
Mecanismo De Acción
Target of Action
The compound contains a 1,3,4-thiadiazole moiety, which is a common structural feature in many biologically active compounds . Compounds containing this moiety have been reported to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects .
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Based on the biological activities of other 1,3,4-thiadiazole derivatives, it could potentially be involved in pathways related to inflammation, cell proliferation, or microbial growth .
Pharmacokinetics
The pharmacokinetic properties of a compound depend on its chemical structure and the route of administration. Generally, 1,3,4-thiadiazole derivatives are well absorbed and distributed in the body, but their metabolism and excretion can vary .
Result of Action
The cellular and molecular effects of this compound would depend on its specific targets and mode of action. For example, if it acts as an antimicrobial, it might inhibit the growth of bacteria or fungi .
Propiedades
IUPAC Name |
N-[5-[2-(hydroxyamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S2/c1-7-3-4-9(5-8(7)2)11(19)14-12-15-16-13(22-12)21-6-10(18)17-20/h3-5,20H,6H2,1-2H3,(H,17,18)(H,14,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOGQLFTODBFQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-dimethyl-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]propanamide](/img/structure/B2555393.png)
![(5aR,8aR,9R)-5-chloro-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B2555395.png)
![1-(3-Benzyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)prop-2-en-1-one](/img/structure/B2555396.png)


![2-(12-Oxo-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-11-yl)acetamide](/img/structure/B2555400.png)



![2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-4-quinolinecarboxylic acid](/img/structure/B2555407.png)
![2-[3-(4-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2555408.png)
![2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/new.no-structure.jpg)
